molecular formula C18H27N5O6S B163822 2'-Deoxypuromycin CAS No. 132370-70-8

2'-Deoxypuromycin

Cat. No. B163822
M. Wt: 441.5 g/mol
InChI Key: FHHWPZLULXFRQD-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxypuromycin is a nucleoside antibiotic that is structurally similar to puromycin. It is commonly used in scientific research as a tool for protein synthesis inhibition. The compound is synthesized through a multi-step process, which involves the conversion of uridine to 2'-deoxyuridine, followed by the attachment of puromycin to the 2'-deoxyuridine molecule.

Mechanism Of Action

The mechanism of action of 2'-deoxypuromycin involves its binding to the ribosome during translation. This causes premature chain termination, inhibiting protein synthesis. The compound is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2'-deoxypuromycin include inhibition of protein synthesis, as well as potential effects on RNA synthesis and DNA replication. The compound has also been shown to induce apoptosis in certain cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages of using 2'-deoxypuromycin in lab experiments include its specificity for bacterial ribosomes, as well as its ability to inhibit protein synthesis. However, the compound can be toxic to cells at high concentrations, and its effects on RNA synthesis and DNA replication may complicate experimental results.

Future Directions

There are several potential future directions for research involving 2'-deoxypuromycin. These include the development of new synthesis methods, the exploration of its effects on RNA synthesis and DNA replication, and the investigation of its potential as an anti-cancer agent. Additionally, the compound may have applications in the development of new antibiotics targeting bacterial protein synthesis.

Synthesis Methods

The synthesis of 2'-deoxypuromycin involves several steps, starting with the conversion of uridine to 2'-deoxyuridine. This is achieved through the use of enzymes such as uridine phosphorylase and thymidine phosphorylase. The resulting 2'-deoxyuridine is then attached to puromycin using a coupling agent such as N,N'-carbonyldiimidazole. The final product is purified using chromatography techniques.

Scientific Research Applications

2'-Deoxypuromycin is commonly used in scientific research as a tool for protein synthesis inhibition. It works by binding to the ribosome during translation, causing premature chain termination and inhibiting protein synthesis. This makes it a valuable tool for studying the role of specific proteins in cellular processes.

properties

CAS RN

132370-70-8

Product Name

2'-Deoxypuromycin

Molecular Formula

C18H27N5O6S

Molecular Weight

441.5 g/mol

IUPAC Name

[(2R,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H27N5O6S/c1-18(2,3)17(24)27-8-12-11(29-30(6,25)26)7-13(28-12)23-10-21-14-15(22(4)5)19-9-20-16(14)23/h9-13H,7-8H2,1-6H3/t11-,12-,13-/m1/s1

InChI Key

FHHWPZLULXFRQD-JHJVBQTASA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C

SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C

synonyms

2'-deoxypuromycin

Origin of Product

United States

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